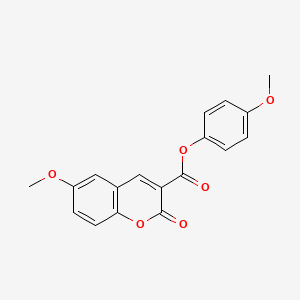

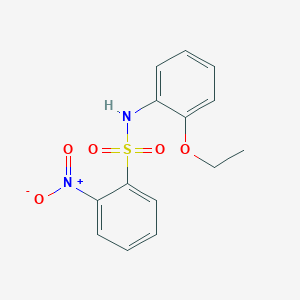

![molecular formula C16H14FNO5 B5558893 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid often involves the reaction of amino groups with substituted benzaldehydes under reducing conditions. For instance, a series of 2-phenylbenzothiazoles, which share a similar structural motif, were synthesized by reacting o-aminothiophenol disulfides with substituted benzaldehydes (Mortimer et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, reveals a complex arrangement where the 2-fluorobenzoyl and propionic acid groups maintain a specific conformation. This structure is stabilized by intramolecular hydrogen bonds (Ngah et al., 2014).

Chemical Reactions and Properties

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, which share functional groups with the target compound, are known for their reactivity in forming various heterocyclic scaffolds, demonstrating the potential chemical versatility of the fluorobenzoyl moiety (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of related compounds, such as 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, show that these compounds have nearly planar structures with specific steric interactions dictating their molecular conformations. Such analyses are crucial for understanding the behavior of 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid (Barich et al., 2004).

Chemical Properties Analysis

The chemical properties of compounds with similar structures can be quite diverse. For example, the reactivity of 2-amino-3-fluorobenzoic acid in various synthetic routes illustrates the potential chemical behavior that 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid might exhibit under different conditions (Kollmar et al., 2003).

Scientific Research Applications

Molecular Structure and Interactions

One study explored the structural properties of a related compound, focusing on its molecular conformation and hydrogen bonding patterns. Such research is crucial for understanding how these compounds interact at the molecular level, which can inform their applications in drug design and development (Ngah et al., 2014).

Antitumor Activities

Several studies have synthesized and evaluated the antitumor properties of fluorinated benzothiazoles, which are structurally related to the compound . These compounds exhibit potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. Their synthesis, mechanistic action, and antiproliferative activities provide a foundation for future drug development and cancer therapy (Mortimer et al., 2006); (Bradshaw et al., 2002).

Synthetic Applications

Research into the protective groups used in glycopeptide synthesis highlights the utility of fluorobenzoyl groups, such as those in the compound of interest. These groups offer advantages in the formation of glycosidic bonds, showcasing the compound's relevance in the synthesis of complex biological molecules (Sjölin & Kihlberg, 2001).

Bioactivation and Deactivation Mechanisms

A deeper understanding of how related fluorinated benzothiazoles are bioactivated and deactivated by cytochrome P450 enzymes informs their pharmacological profiles and potential toxicity. This knowledge is critical for designing safer and more effective drugs (Wang & Guengerich, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO5/c1-22-13-7-10(16(20)21)12(8-14(13)23-2)18-15(19)9-5-3-4-6-11(9)17/h3-8H,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJSMKVFILXJGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Fluorophenyl)carbonyl]amino}-4,5-dimethoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

acetate](/img/structure/B5558847.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)